Cas no 295345-27-6 (Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate)

Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester
- HMS2590A14
- VLA34527
- REGID_for_CID_2344298
- ethyl 1-ethyl-2-sulfanylidene-3H-1,3-benzodiazole-5-carboxylate
- G23800
- SR-01000366503-1
- BAS 00463360
- ethyl1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate
- ethyl 1-ethyl-2-sulfanyl-1H-benzimidazole-5-carboxylate
- SR-01000366503
- MLS000765326
- Z56766826
- ethyl 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate
- CHEMBL1543177
- SMR000289431
- AKOS000115810
- ethyl 1-ethyl-2-sulfanylidene-3H-benzimidazole-5-carboxylate
- EN300-03116
- MFCD00435402
- STK370875
- 295345-27-6
- CS-0219119
- HMS1692E11
- Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate
-
- MDL: MFCD00435402
- Inchi: InChI=1S/C12H14N2O2S/c1-3-14-10-6-5-8(11(15)16-4-2)7-9(10)13-12(14)17/h5-7H,3-4H2,1-2H3,(H,13,17)
- InChI Key: OFWHZYYLDSQVNB-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 250.07759887Da
- Monoisotopic Mass: 250.07759887Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 73.7Ų
Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25020-0.1g |
ethyl 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate |
295345-27-6 | 95% | 0.1g |
$96.0 | 2023-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289789-10g |
Ethyl 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate |
295345-27-6 | 95% | 10g |
¥38575.00 | 2024-08-03 | |
Enamine | EN300-03116-10.0g |
ethyl 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate |
295345-27-6 | 95.0% | 10.0g |
$1531.0 | 2025-02-21 | |
Enamine | EN300-03116-0.05g |
ethyl 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate |
295345-27-6 | 95.0% | 0.05g |
$65.0 | 2025-02-21 | |
Enamine | EN300-03116-2.5g |
ethyl 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate |
295345-27-6 | 95.0% | 2.5g |
$697.0 | 2025-02-21 | |
TRC | B442518-250mg |
Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate |
295345-27-6 | 250mg |
$ 295.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289789-5g |
Ethyl 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate |
295345-27-6 | 95% | 5g |
¥22308.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289789-50mg |
Ethyl 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate |
295345-27-6 | 95% | 50mg |
¥1612.00 | 2024-08-03 | |
Enamine | EN300-25020-0.25g |
ethyl 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate |
295345-27-6 | 95% | 0.25g |
$136.0 | 2023-02-14 | |
Enamine | EN300-25020-2.5g |
ethyl 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate |
295345-27-6 | 95% | 2.5g |
$697.0 | 2023-02-14 |
Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate Related Literature
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1. Book reviews
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Additional information on Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate
Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate (CAS No. 295345-27-6): An Overview of Its Chemical Properties and Potential Applications
Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate (CAS No. 295345-27-6) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities and structural versatility.
The chemical structure of Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate is characterized by a benzodiazole core with an ethyl ester group at the 5-position and a sulfanyl (thioether) group at the 2-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.
Recent studies have highlighted the potential of Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation in various diseases.
Another area of interest is the compound's potential as a lead molecule for drug development. A research team from the University of California, San Francisco, investigated the pharmacological properties of Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate and discovered that it has promising neuroprotective effects. In vitro studies showed that the compound can protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthetic route for Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate has been well-documented in the literature. A typical synthesis involves the condensation of an appropriate arylamine with an ethyl ester derivative followed by cyclization to form the benzodiazole ring. The introduction of the sulfanyl group can be achieved through various methods, including direct alkylation or thioetherification reactions. These synthetic strategies provide a robust foundation for large-scale production and further optimization of the compound.
In addition to its biological activities, Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate has also been explored for its potential in materials science. Researchers at the Massachusetts Institute of Technology (MIT) have investigated its use as a functional material in organic electronics. The compound's electronic properties, such as its bandgap and charge transport characteristics, make it suitable for applications in organic field-effect transistors (OFETs) and photovoltaic devices.
The environmental impact of Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate is another important consideration. Studies have shown that the compound is relatively stable under ambient conditions and does not pose significant environmental risks when handled properly. However, proper disposal methods should be followed to ensure environmental safety.
In conclusion, Ethyl 1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylate (CAS No. 295345-27-6) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development in both pharmaceuticals and materials science. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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